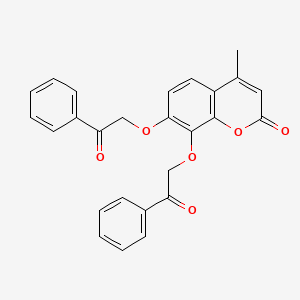![molecular formula C18H22O2 B12579276 1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene CAS No. 222634-75-5](/img/structure/B12579276.png)
1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene is an organic compound with the molecular formula C18H22O2 It is a derivative of anisole, characterized by the presence of a methoxy group (-OCH3) and a phenylbutoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene typically involves the reaction of 1-methoxy-4-(bromomethyl)benzene with 4-phenylbutanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving cell signaling pathways and receptor interactions due to its structural similarity to certain bioactive molecules.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding. These interactions could modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene can be compared with other similar compounds, such as:
1-Methoxy-4-methylbenzene:
1-Methoxy-4-(phenylmethyl)benzene: This compound has a phenylmethyl group instead of a phenylbutoxy group, leading to different chemical and physical properties.
Properties
CAS No. |
222634-75-5 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-methoxy-4-(4-phenylbutoxymethyl)benzene |
InChI |
InChI=1S/C18H22O2/c1-19-18-12-10-17(11-13-18)15-20-14-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,10-13H,5-6,9,14-15H2,1H3 |
InChI Key |
ALMIQDXDQQWPRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one](/img/structure/B12579200.png)
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)
-](/img/structure/B12579212.png)
methyl}phosphonate](/img/structure/B12579215.png)
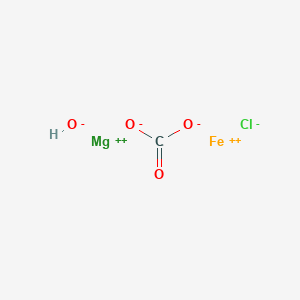
![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-](/img/structure/B12579246.png)
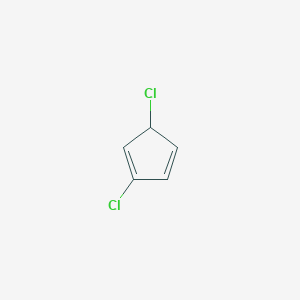
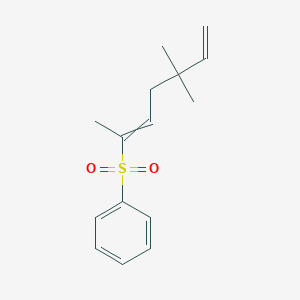
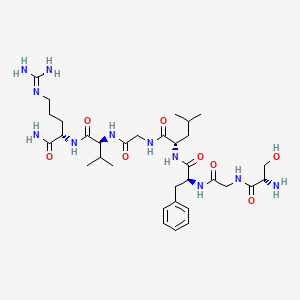
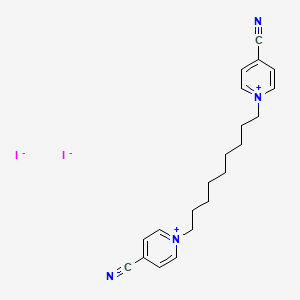
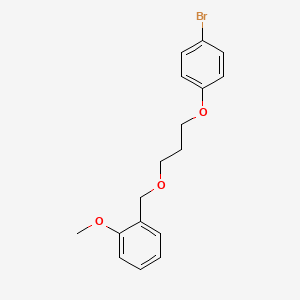
![2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B12579297.png)
